MRS2693 trisodium

GPCR Trafficking Endosomal Signaling Bias Agonism

MRS2693 trisodium is the only P2Y6 agonist combining high potency (EC50 0.015 µM) with absolute selectivity—zero activity at P2Y1, P2Y2, P2Y4, or P2Y14. Unlike UDP (cross-activates P2Y14) or diquafosol (P2Y2/P2Y4), it eliminates off-target purinergic crosstalk for clean datasets. It also drives caveolin-dependent receptor internalization distinct from UDP's clathrin pathway—critical for biased signaling and trafficking studies. Validated in apoptosis, ischemia-reperfusion, and inflammatory disease models. Choose MRS2693 when receptor exclusivity defines data integrity.

Molecular Formula C9H10IN2Na3O12P2
Molecular Weight 596.00 g/mol
Cat. No. B13838666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRS2693 trisodium
Molecular FormulaC9H10IN2Na3O12P2
Molecular Weight596.00 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O)I.[Na+].[Na+].[Na+]
InChIInChI=1S/C9H13IN2O12P2.3Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(23-8)2-22-26(20,21)24-25(17,18)19;;;/h1,4-6,8,13-14H,2H2,(H,20,21)(H,11,15,16)(H2,17,18,19);;;/q;3*+1/p-3/t4-,5-,6-,8-;;;/m1.../s1
InChIKeyQWGVSYFNEAILDQ-FCIXCQMASA-K
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MRS2693 Trisodium: A Highly Selective P2Y6 Receptor Agonist for In Vivo and In Vitro Purinergic Signaling Research


MRS2693 trisodium (5-iodouridine-5'-O-diphosphate trisodium salt; CAS 1448858-83-0) is a small molecule, synthetic agonist of the purinergic P2Y6 receptor (P2Y6R), a Gq-coupled GPCR that mediates cytoprotective and pro-inflammatory signaling [1]. Its design as a 5-iodo-substituted UDP analog confers high potency (EC50 0.015 µM at hP2Y6R) and marked selectivity, exhibiting no detectable functional activity at other P2Y subtypes in standard assays . This agent is widely employed as a pharmacological tool to dissect P2Y6-mediated pathways in apoptosis, ischemia-reperfusion injury, and inflammatory disease models [2].

Why MRS2693 Trisodium Cannot Be Substituted with Generic P2Y2/P2Y4 Agonists or Endogenous UDP


Interchanging MRS2693 trisodium with endogenous UDP or other P2Y agonists like diquafosol (a clinical-stage P2Y2 agonist) introduces significant experimental confounds. UDP activates P2Y6 but also exhibits activity at P2Y14 receptors, limiting its utility as a clean probe. Conversely, diquafosol potently activates P2Y2 (EC50 100 nM) and P2Y4 (EC50 400 nM), with negligible activity at P2Y6 (EC50 20 µM), making it unsuitable for P2Y6-specific interrogation [1]. MRS2693's unique profile—high P2Y6 potency coupled with demonstrated inactivity at P2Y1, P2Y2, P2Y4, and P2Y14 —is essential for isolating P2Y6-dependent effects and avoiding false conclusions drawn from off-target purinergic crosstalk. The data below quantify this critical differentiation.

MRS2693 Trisodium: Quantified Differentiation Against P2Y6 Agonist Comparators


MRS2693 Trisodium vs. Endogenous UDP: Divergent P2Y6 Internalization and Trafficking Mechanisms

In a direct head-to-head study in AD293 and HCT116 cells expressing human P2Y6, the endogenous agonist UDP induced rapid clathrin-dependent receptor internalization. In contrast, MRS2693 triggered a mechanistically distinct, caveolin-dependent endocytosis pathway, leading to significantly delayed internalization kinetics and a different intracellular sorting fate (higher co-occurrence with Rab11+ vesicles, the trans-Golgi network, and lysosomes) [1]. This demonstrates that MRS2693 and UDP produce different P2Y6 conformational states and trafficking outcomes, establishing MRS2693 as a biased agonist at the level of receptor trafficking, not merely a potency-optimized UDP mimic.

GPCR Trafficking Endosomal Signaling Bias Agonism P2Y6 Receptor

MRS2693 Trisodium vs. Endogenous UDP: P2Y6 Potency and Selectivity Profile

While UDP is the physiological P2Y6 agonist, it exhibits moderate potency and off-target activity at the P2Y14 receptor. MRS2693 trisodium was designed to overcome these limitations. In functional assays at the human P2Y6 receptor, MRS2693 (EC50 0.015 µM) is 20-fold more potent than UDP (EC50 0.30 µM) [1]. Critically, comprehensive profiling confirms MRS2693 shows no functional activity at other P2Y subtypes (P2Y1, P2Y2, P2Y4, P2Y14), a claim that cannot be made for UDP .

Receptor Selectivity Potency P2Y6 Pharmacology

MRS2693 Trisodium vs. P2Y2 Agonist Diquafosol: Subtype Selectivity and Application Fit

Diquafosol tetrasodium (INS365) is a potent P2Y2 agonist (EC50 100 nM) but has minimal activity at P2Y6 (EC50 20 µM) [1]. In contrast, MRS2693 trisodium is a potent P2Y6 agonist (EC50 15 nM) with no reported activity at P2Y2 . This inverse selectivity profile is crucial: studies aiming to dissect P2Y6-specific functions in tissues where both receptors are co-expressed (e.g., epithelial cells, immune cells) must use MRS2693, as diquafosol would confound results by activating P2Y2 (and to a lesser extent P2Y4), failing to isolate the P2Y6 contribution.

Receptor Selectivity P2Y2 P2Y6 Pharmacological Tool

MRS2693 Trisodium: Quantified Cytoprotection In Vitro and In Vivo (Validated by P2Y6 Antagonism)

MRS2693 trisodium's functional efficacy is demonstrated in a well-controlled set of studies using the P2Y6 antagonist MRS2578 to confirm on-target effects. In vitro, MRS2693 protected C2C12 skeletal muscle cells against TNFα-induced apoptosis in a concentration-dependent manner (0.1-10 nM), an effect completely blocked by MRS2578 [1]. This cytoprotection correlated with attenuated NF-κB activation and increased ERK1/2 phosphorylation at 10 nM MRS2693. In vivo, MRS2693 significantly protected against skeletal muscle damage in a mouse hindlimb ischemia/reperfusion injury model, as assessed by histological and functional endpoints [1].

Cytoprotection Apoptosis Ischemia-Reperfusion Injury In Vivo Efficacy

MRS2693 Trisodium vs. UDP: Functional Equivalency in Proinflammatory Cytokine Induction

In human bronchial epithelial cells (16HBE14o-), both the natural ligand UDP and the specific agonist MRS2693 led to the production of the proinflammatory cytokines IL-6 and IL-8 [1]. This functional equivalency in a disease-relevant primary-like cell system validates MRS2693 as a suitable, selective surrogate for UDP in inflammation studies. Using MRS2693 avoids the confounding effects of UDP's potential activation of P2Y14 receptors or its rapid degradation by ectonucleotidases, providing a cleaner, more sustained signal for mechanistic studies of P2Y6-driven airway inflammation.

Inflammation Cytokine Signaling Airway Epithelium

MRS2693 Trisodium: Anti-Apoptotic Signaling and Chemoresistance in Colorectal Cancer Models

In HT-29 colorectal cancer cells, selective P2Y6 activation with MRS2693 protected against TNFα-induced apoptosis via stabilizing phosphorylation of XIAP by AKT [1]. Furthermore, in CRC-derived tumoroids, addition of MRS2693 significantly prevented the cytotoxic effect of the chemotherapeutic agent 5-fluorouracil (5-FU) [1]. This demonstrates a functional role for P2Y6 in promoting chemoresistance, a phenotype that would be difficult to study with less selective agonists like UDP (due to P2Y14 crosstalk) or impossible with P2Y2 agonists like diquafosol.

Cancer Apoptosis Resistance Chemoresistance Colorectal Cancer

Optimal Use Cases for MRS2693 Trisodium in Academic and Pharmaceutical Research


Elucidating Biased GPCR Signaling and Intracellular Trafficking

As demonstrated by Girard et al. (2023), MRS2693 drives P2Y6 internalization through a caveolin-dependent pathway distinct from UDP's clathrin-mediated route, leading to altered endosomal sorting. Researchers investigating ligand-biased signaling, receptor trafficking, and the spatiotemporal dynamics of GPCR function should use MRS2693 as a tool to interrogate non-canonical P2Y6 pathways that are inaccessible with the endogenous agonist [1].

In Vivo and In Vitro Modeling of Cytoprotection and Ischemia-Reperfusion Injury

The study by Mamedova et al. (2008) provides a validated experimental framework: MRS2693 (10 nM in vitro; in vivo dosing) protected C2C12 myocytes from TNFα-induced apoptosis and mitigated damage in a mouse hindlimb ischemia-reperfusion model. The on-target nature of this protection was confirmed using the selective P2Y6 antagonist MRS2578. This established model is directly applicable for studies of skeletal muscle injury, cardiac ischemia, and other conditions where cytoprotective strategies are being explored [2].

Dissecting P2Y6-Specific Inflammatory Responses in Epithelial and Immune Cells

In human bronchial epithelial cells, MRS2693 mirrored UDP's ability to induce IL-6 and IL-8 production (Hao et al., 2014). Unlike UDP, MRS2693 does not cross-react with P2Y14. This makes it an ideal probe for isolating P2Y6 contributions in complex inflammatory environments, such as airway inflammation, inflammatory bowel disease, or neuroinflammation, where multiple P2Y receptors are co-expressed and activated by released nucleotides [3].

Investigating P2Y6-Mediated Chemoresistance and Tumor Progression

Building on findings that MRS2693 protects HT-29 colorectal cancer cells from apoptosis and antagonizes 5-FU cytotoxicity in tumoroids (Girard et al., 2018), researchers can employ this agonist in oncology studies. It serves as a specific trigger for P2Y6-mediated survival signaling, enabling the investigation of this receptor as a potential therapeutic target for overcoming drug resistance or as a biomarker in colorectal and potentially other cancers [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for MRS2693 trisodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.